6-Hydroxy Alosetron-d3
CAS No.:
Cat. No.: VC0202025
Molecular Formula: C₁₇H₁₅D₃N₄O₂
Molecular Weight: 313.37
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₇H₁₅D₃N₄O₂ |
|---|---|
| Molecular Weight | 313.37 |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Hydroxy Alosetron-d3 retains the core pyrido[4,3-b]indole structure of alosetron, with modifications at two key sites:
-
Deuterium Substitution: The 5-methyl group is replaced by a trideuteriomethyl group (), enhancing metabolic stability.
-
Hydroxylation: A hydroxyl group () is introduced at the 6-position of the pyridoindole ring, a common site for oxidative metabolism .
Molecular Formula:
Molecular Weight: 313.37 g/mol
InChIKey: UUQDYYPVWUOAOE-BMSJAHLVSA-N
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed | |
| IUPAC Name | 6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one | |
| pKa (Predicted) | ~9.95 |
Synthesis and Metabolic Pathways
Synthetic Challenges
The synthesis of 6-Hydroxy Alosetron-d3 involves multistep reactions, though detailed protocols remain proprietary. Key steps likely include:
-
Deuterium Incorporation: Use of deuterated reagents (e.g., CD₃Cl) or catalytic hydrogen-deuterium exchange to introduce trideuteriomethyl groups.
-
Hydroxylation: Oxidation of alosetron derivatives using cytochrome P450 enzymes or chemical oxidizing agents .
Metabolic Fate
6-Hydroxy Alosetron-d3 is a primary metabolite of alosetron, formed via hepatic oxidation. Its deuterium labeling slows further metabolic degradation, extending its half-life compared to non-deuterated analogs .
Mechanistic Insights
Pharmacological Action
As a 5-HT₃ antagonist, 6-Hydroxy Alosetron-d3 inhibits serotonin-mediated cation channels in enteric neurons, reducing visceral hypersensitivity and slowing colonic transit. This action mirrors alosetron but with reduced metabolic clearance due to deuterium’s kinetic isotope effect .
Key Mechanism:
Impact of Deuterium
Deuterium substitution at the 5-methyl group reduces oxidative metabolism by cytochrome P450 enzymes, potentially prolonging systemic exposure. This property is critical for its use as an internal standard in mass spectrometry-based assays .
Research Applications
Analytical Reference Standard
6-Hydroxy Alosetron-d3 is employed in:
-
Metabolite Identification: Validating LC-MS/MS methods to detect alosetron metabolites in biological samples .
-
Quality Control: Ensuring impurity profiling during alosetron manufacturing (e.g., distinguishing 6-hydroxy vs. 7-hydroxy isomers) .
Pharmacokinetic Studies
The compound aids in evaluating:
-
Drug-Drug Interactions: Assessing how CYP450 inhibitors/inducers affect alosetron metabolism .
-
Bioavailability: Comparing oral absorption rates of alosetron vs. its deuterated derivatives .
Comparative Analysis with Related Compounds
| Compound | Key Features | CAS Number | Molecular Weight |
|---|---|---|---|
| Alosetron | Parent drug; 5-HT₃ antagonist | 122852-69-1 | 294.35 g/mol |
| Alosetron-d3 | Deuterated at 5-methyl group | 1189919-71-8 | 297.38 g/mol |
| 6-Hydroxy Alosetron | Hydroxylated at C6; non-deuterated metabolite | 128486-89-5 | 310.36 g/mol |
| 6-Hydroxy Alosetron-d3 | Deuterated and hydroxylated analog | N/A | 313.37 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume